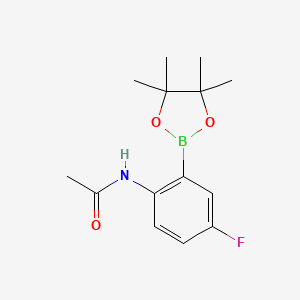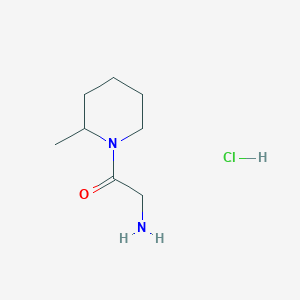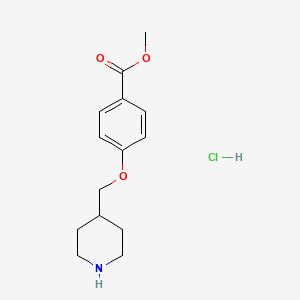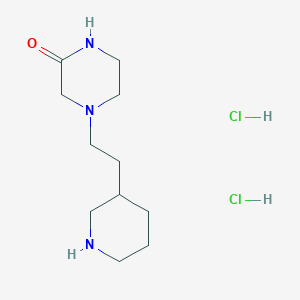
N-(4-Fluoro-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)acétamide
Vue d'ensemble
Description
“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is a derivative of boric acid . The structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . More detailed information about the synthesis process might be available in the referenced papers .Applications De Recherche Scientifique
Réactions de Synthèse Organique
Ce composé est un intermédiaire réactionnel important en synthèse organique, en particulier dans les réactions de couplage carbone-carbone et de couplage carbone-hétéroatome . Sa structure unique lui confère une bonne activité biologique et des effets pharmacologiques, ce qui en fait un acteur polyvalent dans la synthèse de molécules organiques complexes.
Traitement du Cancer
La capture neutronique du bore (BNCT) utilise des composés contenant du bore comme celui-ci en raison de leur capacité à capturer les neutrons et à subir des réactions nucléaires. Cette propriété est exploitée pour cibler et détruire les cellules cancéreuses .
Polymères de Transport de Médicaments
La structure du composé est bénéfique au développement de polymères de transport de médicaments à rétrocontrôle. Ces polymères sont utilisés pour délivrer les médicaments de manière contrôlée, ce qui est particulièrement utile dans le traitement du cancer .
Couplage de Suzuki-Miyaura
En tant que composé organoboré, il joue un rôle crucial dans la réaction de couplage de Suzuki-Miyaura, une réaction de formation de liaison carbone-carbone catalysée par des métaux de transition largement appliquée. Cette réaction est connue pour ses conditions douces et sa tolérance aux groupes fonctionnels, ce qui en fait un élément essentiel de la pharmacie et des sciences des matériaux .
Inhibition Enzymique
En raison de sa partie acide boronique, le composé peut agir comme un inhibiteur enzymatique. Cette application est importante dans le traitement de diverses maladies, notamment le cancer et les infections microbiennes .
Sondes Fluorescentes
Les liaisons esters boroniques du composé le rendent adapté à une utilisation comme sonde fluorescente. Il peut identifier des substances biologiques et chimiques telles que le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines .
Supports de Médicaments à Réponse aux Stimuli
La liaison borate dans le composé est avantageuse pour la construction de supports de médicaments à réponse aux stimuli. Ces supports peuvent répondre aux changements du microenvironnement, tels que le pH, le glucose et les niveaux d'ATP, pour libérer les médicaments aux sites cibles dans l'organisme .
Études de Protodéboronation
Des études récentes se sont concentrées sur la protodéboronation des esters boroniques de pinacol, comme ce composé, qui est une étape clé dans l'hydrométhylation anti-Markovnikov formelle des alcènes. Cette transformation est précieuse pour la synthèse de molécules organiques complexes .
Mécanisme D'action
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid pinacol ester compounds have good biological activity and pharmacological effects .
Analyse Biochimique
Biochemical Properties
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carbon-carbon coupling and carbon heterocoupling reactions, such as those used in the Suzuki reaction . The nature of these interactions often involves the formation of stable complexes, which can enhance the efficiency of these reactions. Additionally, the fluorine atom in the compound contributes to its high biological activity and stability, making it a valuable tool in biochemical research .
Cellular Effects
The effects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to gradual degradation. In vitro and in vivo studies have also indicated that the compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects, such as toxicity and organ damage . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage. These findings are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, the compound has been shown to inhibit certain enzymes involved in the synthesis of key metabolites, thereby altering the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s overall efficacy and potential side effects. Additionally, the compound’s distribution within different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is essential for understanding its biochemical effects. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules. Understanding these localization mechanisms is crucial for elucidating the compound’s overall biochemical effects.
Propriétés
IUPAC Name |
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEPNKWUQUKTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674988 | |
| Record name | N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-55-8 | |
| Record name | N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441792.png)
![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
![3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441799.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)

![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)

![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)



